molecular formula C32H39N9O3 B1667032 5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)- CAS No. 913978-37-7

5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-

Cat. No.: B1667032
CAS No.: 913978-37-7
M. Wt: 597.7 g/mol
InChI Key: NVSWJKWHLUTHLP-CPJSRVTESA-N
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Description

AMG-222, also known as ALS-2-0426, is a small molecule inhibitor of Dipeptidyl Peptidase IV (DPP-IV). This compound is primarily investigated for its potential use in the treatment of type II diabetes. Dipeptidyl Peptidase IV is an enzyme that inactivates glucagon-like peptide-1, an important mediator of blood glucose levels following meals .

Preparation Methods

The synthesis of AMG-222 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be prepared in various forms, including its tosylate salt .

Chemical Reactions Analysis

AMG-222 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in AMG-222.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

AMG-222 has several scientific research applications, including:

Mechanism of Action

AMG-222 exerts its effects by inhibiting the activity of Dipeptidyl Peptidase IV. This enzyme inactivates glucagon-like peptide-1, which is an important mediator of blood glucose levels following meals. By inhibiting Dipeptidyl Peptidase IV, AMG-222 helps to maintain higher levels of glucagon-like peptide-1, thereby improving glucose control and enhancing the function of pancreatic beta cells responsible for insulin production .

Comparison with Similar Compounds

AMG-222 is unique in its specific inhibition of Dipeptidyl Peptidase IV. Similar compounds include other Dipeptidyl Peptidase IV inhibitors such as:

  • Sitagliptin
  • Saxagliptin
  • Linagliptin These compounds also inhibit Dipeptidyl Peptidase IV but may differ in their chemical structure, potency, and pharmacokinetic properties .

Properties

AMG-222 is an orally active, small molecule inhibitor of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV inactivates glucagon-like peptide-1 (GLP-1), an important mediator of blood glucose levels following meals. DPP-IV inhibitors have been clinically shown to provide long term improvement of glucose control without the risk of hypoglycemia, and to improve the function of pancreatic beta cells, the cells responsible for the production of insulin. DPP-IV inhibitors represent a novel approach to the treatment of type II diabetes.

CAS No.

913978-37-7

Molecular Formula

C32H39N9O3

Molecular Weight

597.7 g/mol

IUPAC Name

2-[(2S)-2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]propyl]-6-N,6-N,13-N,13-N-tetramethyl-2-(2H-tetrazol-5-yl)tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-6,13-dicarboxamide

InChI

InChI=1S/C32H39N9O3/c1-20(34-19-28(42)41-14-6-7-25(41)18-33)17-32(31-35-37-38-36-31)26-12-10-23(29(43)39(2)3)15-21(26)8-9-22-16-24(11-13-27(22)32)30(44)40(4)5/h10-13,15-16,20,25,34H,6-9,14,17,19H2,1-5H3,(H,35,36,37,38)/t20-,25-/m0/s1

InChI Key

NVSWJKWHLUTHLP-CPJSRVTESA-N

Isomeric SMILES

C[C@@H](CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCC[C@H]5C#N

SMILES

CC(CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCCC5C#N

Canonical SMILES

CC(CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCCC5C#N

Appearance

Solid powder

913978-37-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)propyl)-5-(1H-tetrazol-5-yl)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene-2,8-dicarboxylic acid bisdimethylamide
ALS 2-0426
ALS-2-0426
AMG 222
AMG-222
AMG222
S 44497
S-44497
S44497

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-
Reactant of Route 2
5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-
Reactant of Route 3
5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-
Reactant of Route 4
5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-
Reactant of Route 5
Reactant of Route 5
5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-
Reactant of Route 6
Reactant of Route 6
5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-

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